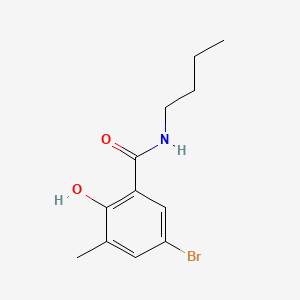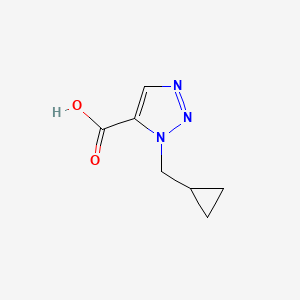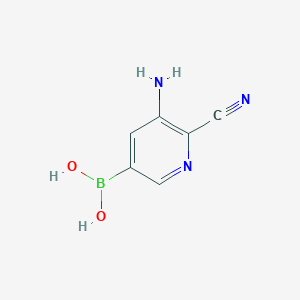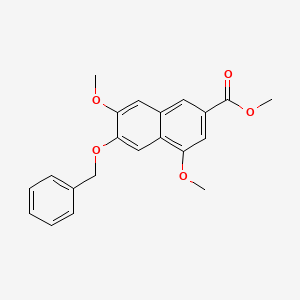
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester is an organic compound with a distinct structure that has garnered attention in various fields of scientific research. Known for its complex aromatic structure and potential reactivity, this compound plays a significant role in numerous chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester typically involves multiple steps starting with the naphthalene core. Common synthetic routes include:
Methoxylation of Naphthalene Derivatives: : Using reagents such as dimethyl sulfate or methanol in the presence of catalysts like aluminum chloride.
Carboxylation: : Introduction of the carboxylic group through reactions like Friedel-Crafts acylation.
Esterification: : Conversion of carboxylic acid to its methyl ester form using methanol and acid catalysts like sulfuric acid.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale organic synthesis techniques. These methods often involve:
Refluxing: : Maintaining reaction mixtures at high temperatures for prolonged periods.
Column Chromatography: : Purifying the product from reaction mixtures using silica gel and suitable solvents.
Types of Reactions
Oxidation: : Converts the compound into its corresponding naphthoquinone derivatives.
Reduction: : Forms dihydronaphthalene derivatives when reduced using agents like lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution reactions can introduce other functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substituting Agents: : Halogens, alkyl or acyl halides in the presence of Lewis acids like aluminum chloride.
Major Products: The main products of these reactions include various naphthalene derivatives which can be used as intermediates in further chemical syntheses.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester has a wide range of applications in:
Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.
Biology: : Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: : Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: : Utilized in the manufacture of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : The compound interacts with various enzymes and receptors in biological systems, altering their activity.
Pathways Involved: : It can modulate biochemical pathways related to oxidation-reduction reactions, influencing cellular processes.
類似化合物との比較
Compared to other naphthalenecarboxylic acid derivatives:
4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester: exhibits unique reactivity patterns due to its specific functional groups.
Similar compounds include: 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-, methyl ester; and 2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-, methyl ester, both of which share some chemical properties but differ in their precise reactivity and applications.
And there you have it—a deep dive into the world of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester. What catches your interest the most about this compound?
特性
分子式 |
C21H20O5 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
methyl 4,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20O5/c1-23-18-11-16(21(22)25-3)9-15-10-19(24-2)20(12-17(15)18)26-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChIキー |
WNPXKGNSVXNVDS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC(=CC(=C2C=C1OCC3=CC=CC=C3)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)

![3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
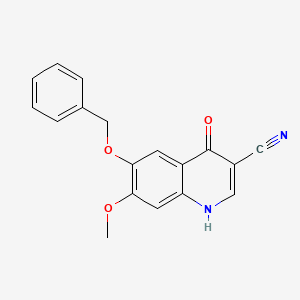
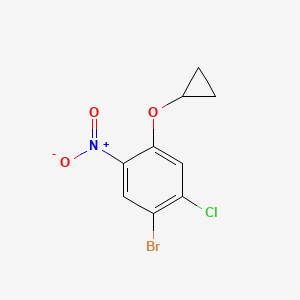
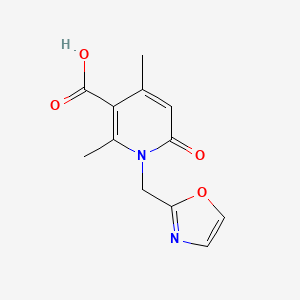
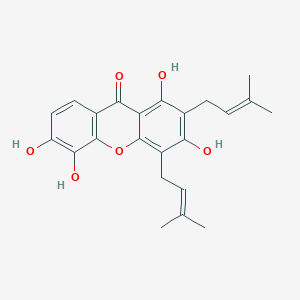
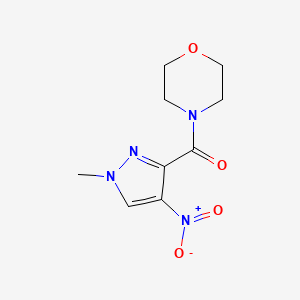
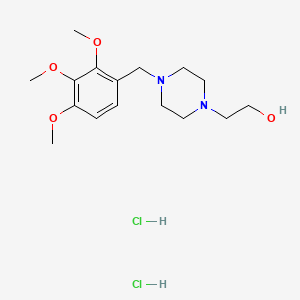
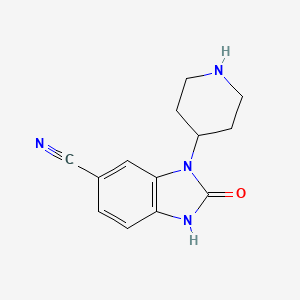
![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)
